(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one
CAS No.: 1013764-35-6
Cat. No.: VC13339245
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013764-35-6 |
|---|---|
| Molecular Formula | C18H21NO3 |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C18H21NO3/c1-12-4-7-14(10-17(12)20)18(2)11-16(19-22-18)13-5-8-15(21-3)9-6-13/h4-6,8-9,14H,7,10-11H2,1-3H3/t14-,18?/m0/s1 |
| Standard InChI Key | NVVAGVNIVYUIOB-PIVQAISJSA-N |
| Isomeric SMILES | CC1=CC[C@@H](CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C |
| SMILES | CC1=CCC(CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C |
| Canonical SMILES | CC1=CCC(CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s IUPAC name, (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one, reflects its stereochemistry and functional group arrangement. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1013764-35-6 |
| Molecular Formula | C₁₈H₂₁NO₃ |
| Molecular Weight | 299.4 g/mol |
| SMILES | CC1=CCC(CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C |
| InChIKey | NVVAGVNIVYUIOB-PIVQAISJSA-N |
| PubChem CID | 16767283 |
The stereochemistry at the C5 position (S-configuration) is critical for its potential interactions with chiral biological targets.
Structural Analysis
The molecule comprises three distinct regions:
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Cyclohexenone Core: A 2-methylcyclohex-2-en-1-one moiety introduces rigidity and electron-deficient regions, facilitating Michael addition reactions or interactions with nucleophilic residues in enzymes.
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Isoxazoline Ring: The 4,5-dihydro-1,2-oxazole ring (isoxazoline) is a five-membered heterocycle containing one oxygen and one nitrogen atom. This scaffold is known for its metabolic stability and bioisosteric resemblance to amide bonds .
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4-Methoxyphenyl Substituent: The para-methoxy group on the aromatic ring enhances lipid solubility and may engage in π-π stacking or hydrogen bonding with biological targets.
The interplay between these regions suggests potential for selective binding to proteins or nucleic acids, though empirical data remain sparse.
Synthesis and Chemical Reactivity
Stability and Reactivity
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Thermal Stability: The cyclohexenone’s α,β-unsaturated ketone is prone to dimerization under heat or light, necessitating storage at –20°C in inert atmospheres.
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Hydrolytic Sensitivity: The isoxazoline ring may undergo ring-opening in acidic or basic conditions, yielding β-hydroxy ketone derivatives.
| Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|
| Cyclooxygenase-2 (COX-2) | –8.2 |
| EGFR Kinase | –7.9 |
| Candida albicans lanosterol 14α-demethylase | –7.5 |
These predictions remain theoretical and require wet-lab confirmation .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound’s modular structure allows derivatization at multiple sites (e.g., methoxy substitution, isoxazoline saturation) to refine pharmacokinetics.
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Prodrug Development: The ketone group could be masked as a ketal or oxime to enhance oral bioavailability.
Materials Science
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Liquid Crystals: The planar aromatic system and chiral center may enable mesophase formation, useful in display technologies.
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Polymer Additives: Radical scavenging by the methoxyphenyl group could stabilize polymers against UV degradation.
Challenges and Future Directions
Knowledge Gaps
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Synthetic Scalability: Current routes may suffer from low yields in stereoselective steps, necessitating improved catalysts.
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In Vivo Toxicity: Unknown ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles hinder therapeutic development.
Recommended Studies
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